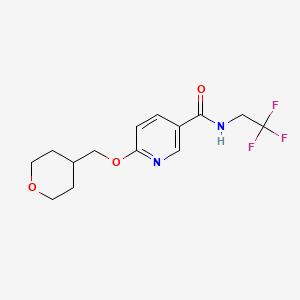
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The exact mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. It has also been shown to inhibit the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which can protect against oxidative stress-induced damage. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide in lab experiments is its high potency and selectivity towards its target molecules. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for research on 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide. One area of research could focus on further elucidating the mechanism of action of the compound and identifying its target molecules. Another area of research could focus on developing more efficient synthesis methods for the compound to improve its accessibility and scalability. Additionally, further studies could investigate the potential use of the compound as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a chemical compound that has shown significant potential in various fields such as medicinal chemistry, drug discovery, and biochemistry. The compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective activities. While there is still much to be learned about the compound, its potential applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide involves the reaction of 2,2,2-trifluoroethyl nicotinate with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2,2,2-trifluoroethyl)nicotinamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)9-19-13(20)11-1-2-12(18-7-11)22-8-10-3-5-21-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKLWCPVNLNIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)
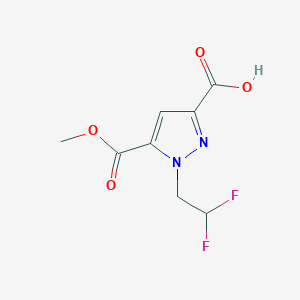
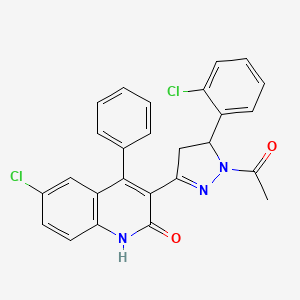

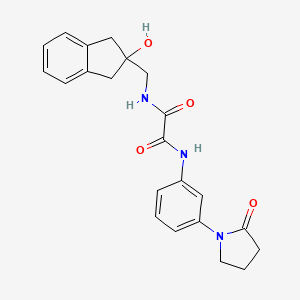
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)


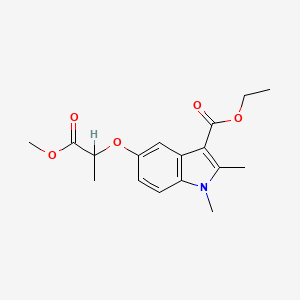
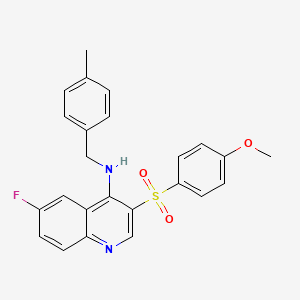
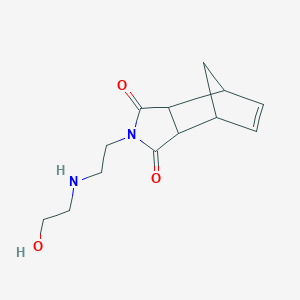
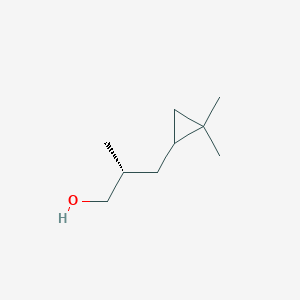
![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)